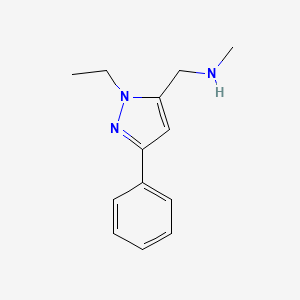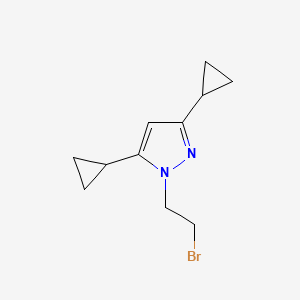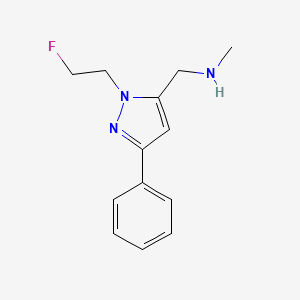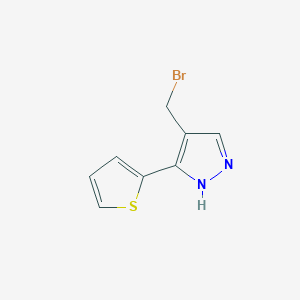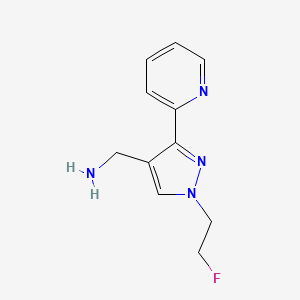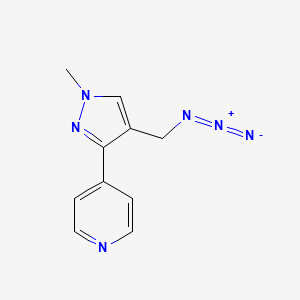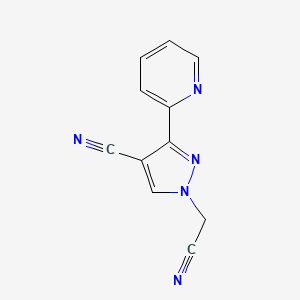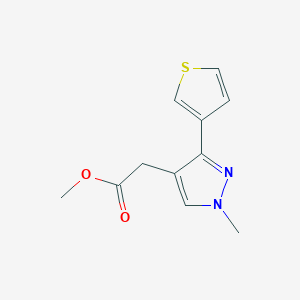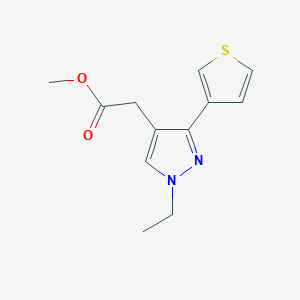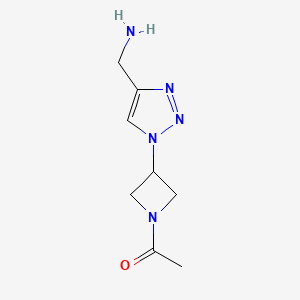
1-(3-(4-(aminométhyl)-1H-1,2,3-triazol-1-yl)azétidin-1-yl)éthan-1-one
Vue d'ensemble
Description
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one, otherwise known as AMT, is an organic compound that has been studied for its various applications in scientific research. As a synthetic compound, AMT is a versatile molecule that can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Ce composé sert de précurseur dans la synthèse de divers agents pharmaceutiques. Sa structure se prête aux modifications qui peuvent conduire au développement de médicaments ayant des propriétés antibactériennes, antifongiques et anticancéreuses potentielles . La présence d'anneaux d'azétidine et de triazole en fait un intermédiaire polyvalent pour la construction de molécules complexes conçues pour des thérapies ciblées.
Recherche agrochimique
En recherche agrochimique, les dérivés de ce composé pourraient être explorés pour leur utilisation potentielle comme pesticides ou herbicides. Le composant triazole, en particulier, est connu pour son rôle dans le développement de fongicides et de régulateurs de croissance des plantes .
Science des matériaux
L'anneau azétidine dans la structure du composé peut être utilisé dans le développement de nouveaux matériaux polymères. Ces matériaux peuvent présenter des propriétés uniques telles qu'une grande stabilité thermique et une résistance à la dégradation, ce qui les rend adaptés aux applications d'ingénierie avancées .
Développement de capteurs biochimiques
En raison de ses groupes fonctionnels réactifs, ce composé peut être utilisé dans la conception de capteurs biochimiques. Ces capteurs pourraient détecter des biomolécules ou des agents chimiques spécifiques, fournissant des outils précieux pour le diagnostic médical et la surveillance environnementale .
Catalyse
La structure du composé permet son utilisation comme ligand dans les systèmes catalytiques. Il pourrait potentiellement améliorer l'efficacité des catalyseurs utilisés en synthèse organique, en particulier dans les réactions nécessitant un contrôle précis de la région et de la stéréochimie .
Sensibilisateurs photographiques
Les propriétés uniques d'absorption de la lumière de l'anneau triazole font des dérivés de ce composé des candidats pour une utilisation comme sensibilisateurs photographiques. Ces composés peuvent améliorer les performances des films et des papiers photographiques en augmentant leur sensibilité à la lumière .
Agents antimicrobiens
La recherche sur les agents antimicrobiens implique souvent des dérivés du triazole en raison de leur efficacité contre un large spectre d'agents pathogènes. Ce composé pourrait être modifié pour développer de nouveaux médicaments antimicrobiens qui répondent à la préoccupation croissante de la résistance aux antibiotiques .
Recherche en neurosciences
En neurosciences, ce composé pourrait être utilisé pour synthétiser des molécules qui interagissent avec les récepteurs neuronaux. Ces molécules peuvent contribuer au développement de traitements pour les troubles neurologiques ou fournir des informations sur le fonctionnement du système nerveux .
Mécanisme D'action
The mechanism of action of AMT is not well understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes in the cell. Specifically, AMT is thought to bind to certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT is believed to interact with DNA and RNA, resulting in the inhibition of their synthesis. Finally, AMT is also thought to interact with cell membranes, resulting in the disruption of their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMT are not well understood, but it is believed to have a variety of effects on the body. For example, AMT has been shown to have an inhibitory effect on the activity of certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT has been shown to interact with DNA and RNA, resulting in the inhibition of their synthesis. Furthermore, AMT has been shown to interact with cell membranes, resulting in the disruption of their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using AMT in lab experiments is its versatility. AMT can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems. Additionally, the synthesis of AMT is relatively simple and quick, making it a popular choice for the synthesis of various compounds. However, one major limitation of using AMT in lab experiments is its lack of specificity. AMT is not specific to any particular protein or enzyme, and thus its use can result in the inhibition of the activity of a variety of proteins and enzymes. Additionally, AMT is not specific to any particular DNA or RNA, and thus its use can result in the inhibition of the synthesis of a variety of DNA and RNA molecules.
Orientations Futures
Given the versatility of AMT, there are a variety of potential future directions for its use in scientific research. For example, AMT could be used to develop inhibitors of specific proteins and enzymes, as well as to study the structure and function of specific proteins and enzymes. Additionally, AMT could be used to develop inhibitors of specific DNA and RNA molecules, as well as to study the structure and function of specific DNA and RNA molecules. Finally, AMT could be used to study the structure and function of cell membranes and to develop inhibitors of cell growth.
Propriétés
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-6(14)12-4-8(5-12)13-3-7(2-9)10-11-13/h3,8H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODAMWXQIFWHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



